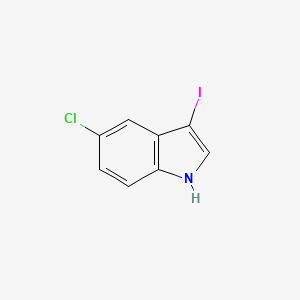

5-chloro-3-iodo-1H-indole

Description

Significance of Indole (B1671886) Derivatives in Organic Synthesis

Indole derivatives are of paramount importance in organic synthesis due to their widespread presence in biologically active compounds and functional materials. semanticscholar.orgchim.it They form the core structure of numerous natural products, including alkaloids and the essential amino acid tryptophan. creative-proteomics.comchim.it This prevalence has established them as "privileged fragments" in medicinal chemistry and drug discovery. semanticscholar.orgmdpi.com

The applications of indole derivatives are extensive and varied:

Pharmaceuticals: The indole moiety is a key component in a multitude of therapeutic agents, targeting a wide array of diseases. These include treatments for cancer, viral infections, hypertension, and psychiatric disorders. semanticscholar.orgopenmedicinalchemistryjournal.com For instance, certain indole derivatives have shown potent anti-cancer activity, while others are being investigated for their anti-HIV properties. openmedicinalchemistryjournal.com

Agrochemicals: Indole-3-acetic acid is a crucial plant hormone that regulates plant growth and development, leading to the use of indole-based compounds as plant growth regulators in agriculture. creative-proteomics.comopenmedicinalchemistryjournal.com

Materials Science: The unique photophysical properties of the indole nucleus make it a valuable component in the construction of organic dyes and photoactuators. chim.it The introduction of an indole derivative can significantly alter a molecule's absorption properties. chim.it

The versatility of the indole scaffold allows for functionalization at various positions, enabling the synthesis of complex molecular architectures with tailored properties. researchgate.netchim.it This has led to the continuous development of novel synthetic methodologies, from classical approaches like the Fischer and Reissert indole syntheses to modern metal-catalyzed reactions and C-H activation processes. semanticscholar.orgresearchgate.net

Strategic Importance of Halogenation in Indole Functionalization

Halogenation represents a powerful and strategic tool for the functionalization of the indole ring. nih.gov Introducing halogen atoms (fluorine, chlorine, bromine, or iodine) at specific positions on the indole scaffold provides a synthetic "handle" for further chemical modifications. nih.govchemshuttle.com These halogenated indoles are crucial intermediates in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions, which are fundamental technologies for constructing complex molecules. nih.gov

The strategic importance of halogenating indoles stems from several key factors:

Versatile Intermediates: Halogenated indoles can be readily transformed into a variety of other functional groups through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of carbon, nitrogen, and oxygen-based substituents.

Control of Regioselectivity: Halogenation can direct subsequent electrophilic substitution reactions to specific positions on the indole ring, offering a level of control that can be difficult to achieve with an unfunctionalized indole.

The compound at the center of this article, 5-chloro-3-iodo-1H-indole , is a prime example of a dihalogenated indole. The presence of both a chlorine atom on the benzene (B151609) ring and an iodine atom on the pyrrole (B145914) ring offers distinct opportunities for selective functionalization, making it a valuable building block in synthetic chemistry.

Overview of Regioselective Synthesis Challenges in Indole Chemistry

Despite the extensive research into indole chemistry, the regioselective functionalization of the indole nucleus remains a significant challenge for synthetic chemists. mdpi.comthieme-connect.com The indole ring possesses multiple reactive sites, primarily the C3 position, which is the most nucleophilic and typically the first site of electrophilic attack. acs.org However, functionalization at other positions, such as C2, C4, C5, C6, and C7, is often required for the synthesis of specific target molecules.

Achieving regioselectivity in indole synthesis and functionalization is complicated by several factors:

Inherent Reactivity: The high reactivity of the C3 position often leads to undesired side products if not properly controlled. Protecting the N-H group with an electron-withdrawing group can alter the reactivity, sometimes favoring C2 functionalization. acs.orgacs.org

Reaction Conditions: The outcome of a reaction is often highly dependent on the specific conditions used, including the choice of solvent, catalyst, and temperature. For example, different halogenating agents and reaction conditions are required to selectively introduce a halogen at the C2 versus the C3 position. acs.orgorganic-chemistry.org

Substrate Control: The electronic nature and position of existing substituents on the indole ring can significantly influence the regioselectivity of subsequent reactions. mdpi.com

Developing methods for the direct and selective C-H activation and functionalization at less reactive positions of the indole ring is an active area of research. nih.govthieme-connect.com Strategies employing transition-metal catalysis, specifically with palladium, rhodium, and copper, have shown considerable promise in overcoming these challenges, allowing for the synthesis of a wider range of substituted indole derivatives with high precision. mdpi.comthieme-connect.com The synthesis of a specifically substituted compound like This compound requires careful control over the iodination and chlorination steps to ensure the desired regiochemical outcome.

Chemical Compound Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | matrix-fine-chemicals.com |

| CAS Number | 85092-85-9 | matrix-fine-chemicals.com |

| Molecular Formula | C₈H₅ClIN | matrix-fine-chemicals.com |

| Molecular Weight | 277.49 g/mol | matrix-fine-chemicals.com |

| InChIKey | IRQKSYALOWHFQS-UHFFFAOYSA-N | matrix-fine-chemicals.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indole-3-acetic acid |

| Tryptophan |

| 5-chloro-3-iodo-1-methanesulfonyl-1H-indole-2-carboxylic acid |

| Ethyl this compound-2-carboxylate |

| tert-Butyl this compound-1-carboxylate |

| 5-chloro-1H-indole-3-carbaldehyde |

| 5-iodo-1H-indole-3-carbaldehyde |

| methyl 6-chloro-5-iodo-1H-indole-3-carboxylate |

| ethyl 5-iodo-1H-indole-3-carboxylate |

| 5-iodo-6-methyl-1-tosyl-1H-indole-3-carbaldehyde |

| methyl 6-bromo-5-iodo-1H-indole-3-carboxylate |

| 6-fluoro-5-iodo-1-tosyl-1H-indole-3-carbaldehyde |

| Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate |

| Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate |

| 5-chloro-1H-indole-2,3-dione |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClIN/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQKSYALOWHFQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376620 | |

| Record name | 5-CHLORO-3-IODOINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85092-85-9 | |

| Record name | 5-Chloro-3-iodo-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85092-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-CHLORO-3-IODOINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 3 Iodo 1h Indole and Analogous Halogenated Indoles

Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis

The foundational methods for constructing the indole ring system have been refined over more than a century and remain relevant in modern organic synthesis. These classical syntheses, along with newer catalytic strategies, provide versatile pathways to halogenated indoles by utilizing appropriately substituted starting materials.

Fischer Indole Synthesis and Derivatives

The Fischer indole synthesis, first reported in 1883, is a robust and widely used method for preparing indoles. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. For the synthesis of halogenated indoles, a halogen-substituted phenylhydrazine (B124118) is used as the starting material. For instance, to generate a 5-chloroindole (B142107) derivative, one would start with (4-chlorophenyl)hydrazine.

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. Subsequent acid-catalyzed-sigmatropic rearrangement leads to a di-imine intermediate, which, after rearomatization and loss of ammonia, yields the indole ring. A variety of acids, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride, can be employed to catalyze the reaction.

| Starting Materials | Acid Catalyst | Product |

| (4-chlorophenyl)hydrazine and a ketone/aldehyde | Brønsted or Lewis Acid | 5-chloroindole derivative |

| (Substituted) phenylhydrazine and a ketone/aldehyde | HCl, H₂SO₄, ZnCl₂, BF₃ | (Substituted) indole |

One of the key advantages of the Fischer synthesis is its ability to produce a wide range of substituted indoles by varying the starting arylhydrazine and carbonyl compound. However, the reaction conditions can be harsh, and the synthesis of unsymmetrical ketones can lead to a mixture of regioisomeric products.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is another highly effective method that has become a popular alternative to the Fischer synthesis, particularly in the pharmaceutical industry. This two-step process begins with the condensation of an ortho-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. This intermediate is then reductively cyclized to afford the indole.

To synthesize a 5-chloroindole, 4-chloro-2-nitrotoluene (B43163) would be the appropriate starting material. The key intermediate, a β-dimethylamino-2-nitrostyrene, is typically a vividly colored compound due to its extended conjugation. The subsequent reductive cyclization can be achieved using various reducing agents, including catalytic hydrogenation with palladium on carbon or Raney nickel, or chemical reductants like stannous chloride or iron in acetic acid. This method is often favored for its milder conditions and high yields.

| Step | Reagents | Intermediate/Product |

| 1. Enamine Formation | o-nitrotoluene derivative, DMF-DMA, pyrrolidine | Enamine |

| 2. Reductive Cyclization | Raney nickel and hydrazine, Pd/C and H₂, SnCl₂, or Fe/acetic acid | Indole derivative |

Modern Catalytic Indole Synthesis Strategies

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, offering high efficiency and functional group tolerance. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a controlled manner. Palladium-catalyzed reactions, for example, have been developed to construct the indole core from various starting materials.

One such strategy is the palladium-catalyzed coupling of 2-haloanilines with alkynes, followed by cyclization. For the synthesis of a 5-chloroindole, 2-bromo-4-chloroaniline (B1265534) could be coupled with a terminal alkyne. These catalytic systems often exhibit high regioselectivity and can be performed under relatively mild conditions. The use of different ligands can also influence the outcome of the reaction, providing access to a diverse range of substituted indoles. Other transition metals, such as copper, rhodium, and cobalt, have also been utilized in catalytic indole syntheses.

Direct Halogenation Strategies for Indole Scaffolds

The direct functionalization of the indole ring is an atom-economical approach to introduce halogen atoms. The indole nucleus is electron-rich, making it susceptible to electrophilic attack. However, controlling the regioselectivity of halogenation can be challenging due to the presence of multiple reactive sites.

Electrophilic Halogenation with Regiocontrol

Electrophilic halogenation is a common method for introducing halogens onto the indole ring. The outcome of the reaction is highly dependent on the reaction conditions, the halogenating agent, and the substituents already present on the indole core. The C-3 position of indole is the most electron-rich and is generally the most susceptible to electrophilic attack.

Regiocontrol in the halogenation of indoles is a key challenge. For instance, direct bromination of indole with bromine often leads to polybrominated products. The use of milder halogenating agents, such as N-halosuccinimides (NXS), can provide better control over the reaction. The choice of solvent and temperature also plays a crucial role in determining the regioselectivity.

The C-3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. A variety of reagents and conditions have been developed to achieve selective iodination at this position. A straightforward method for the synthesis of 5-chloro-3-iodo-1H-indole is the direct iodination of 5-chloroindole.

A highly efficient protocol for this transformation involves the use of bis(pyridine)iodonium tetrafluoroborate (B81430) (IPy₂BF₄) in the presence of a strong acid like tetrafluoroboric acid (HBF₄). This reaction proceeds smoothly at room temperature in solvents such as diethyl ether and dichloromethane (B109758), affording the desired this compound in excellent yield.

| Starting Material | Reagents | Solvent | Temperature | Product | Yield |

| 5-Chloroindole | bis(pyridine)iodonium tetrafluoroborate, tetrafluoroboric acid | diethyl ether; dichloromethane | 20°C | This compound | 99% |

Other reagents for C-3 iodination include iodine in the presence of a base or an oxidizing agent. For example, molecular iodine can be used for the C-3 functionalization of indoles. The choice of the iodinating system is critical for achieving high selectivity and yield, particularly when other reactive sites are present in the molecule.

C-5 Selective Chlorination Methodologies

Achieving regioselective halogenation of the indole nucleus, particularly at the C-5 position, is a significant synthetic challenge due to the inherent reactivity of other positions. A notable advancement in this area is the development of a direct and site-selective arylation method for the C-4 and C-5 positions of indoles. This is accomplished by employing a removable pivaloyl directing group at the C-3 position, a strategy that demonstrates excellent functional-group tolerance. researchgate.netnih.gov While this method focuses on arylation, the principle of using directing groups is a key strategy that can be adapted for selective halogenation.

Another innovative approach involves the use of dichloromethane as a chlorinating agent in an electrochemical setup for the C-5 selective chlorination of 8-aminoquinoline (B160924) amides. This method is distinguished by its lack of an exogenous oxidant and expensive quaternary ammonium (B1175870) salts, along with its tolerance for air and water. bohrium.com Although applied to a different heterocyclic system, the underlying principles of electrochemical synthesis and the use of unconventional halogen sources offer valuable insights for the targeted chlorination of indoles.

Oxidative Halogenation Approaches

Oxidative halogenation represents a powerful and widely utilized strategy for the synthesis of haloindoles. researchgate.netacs.org These methods typically involve the in situ generation of a reactive halogenating species from an oxidant and a halide source. acs.orgnih.gov This approach circumvents the need for handling stoichiometric and often hazardous halogenating agents. acs.orgnih.gov

One prominent example is the use of phenyliodine(III) diacetate (PIDA) in combination with lithium bromide (LiBr) or potassium iodide (KI) to achieve a cascade oxidative cyclization and halogenation of 2-alkenylanilines, yielding 3-haloindoles. acs.org A proposed mechanism suggests the in situ formation of a reactive acetyl hypoiodite (B1233010) or hypobromite (B1234621) species. acs.org

The versatility of oxidative functionalization of indoles is a cornerstone of their synthetic utility. researchgate.netacs.orgnih.gov Traditional methods often rely on organic oxidants like meta-chloroperoxybenzoic acid and N-bromosuccinimide, or toxic transition metals. researchgate.netresearchgate.net However, a shift towards safer and more sustainable oxidants such as hydrogen peroxide, oxone, and molecular oxygen is highly desirable. researchgate.netresearchgate.net

Green Chemistry Principles in Halogenated Indole Synthesis

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly influencing the design of synthetic routes for halogenated indoles. yale.eduacs.orgpaperpublications.org Key tenets include waste prevention, atom economy, the use of less hazardous chemical syntheses, and the application of catalysis. yale.eduacs.orgpaperpublications.org

A significant advancement in green halogenation is the use of oxone-halide systems. researchgate.netacs.orgnih.govorganic-chemistry.org This method offers an environmentally friendly, efficient, and mild protocol for accessing 2- or 3-haloindoles (chloro and bromo). researchgate.netacs.orgnih.gov The reaction leverages the in situ generation of reactive halogenating species, thereby avoiding the use of stoichiometric halogenating agents and minimizing toxic byproducts. researchgate.netacs.orgnih.govorganic-chemistry.org The regioselectivity of the halogenation can be controlled by the nature of the protecting group on the indole nitrogen; electron-withdrawing groups favor C-2 halogenation, while C-3 halogenation is less dependent on the protecting group. researchgate.netacs.orgnih.govorganic-chemistry.org This oxone-halide system has been shown to be a green alternative to traditional oxidants like NBS and NCS. springernature.com

| Reagent System | Key Features | Selectivity | Ref. |

| Oxone-Halide | Environmentally friendly, mild conditions, in situ generation of halogenating species. | C-2 or C-3 depending on N-protecting group. | researchgate.netacs.orgnih.gov |

Ionic liquids (ILs) have emerged as green solvents and catalysts in organic synthesis due to their low volatility, thermal stability, and recyclability. researchgate.net They have been successfully employed in halogenation reactions. researchgate.netgoogle.com For instance, an efficient indium-mediated dehalogenation of haloaromatics has been demonstrated in the ionic liquid [bmim]Br. researchgate.netmdpi.comnih.gov This highlights the potential of ionic liquids to serve as effective media for halogenation and dehalogenation processes, contributing to more environmentally benign synthetic routes. researchgate.netmdpi.com

Developing catalyst-free synthetic methods is a key goal in green chemistry as it simplifies reaction procedures and reduces waste. Transition metal-free cross-coupling of indoles with aryl halides has been achieved using potassium tert-butoxide, offering a regioselective arylation at the C-3 position. nih.gov While this is an arylation, it demonstrates the feasibility of avoiding transition metal catalysts in indole functionalization.

Furthermore, the synthesis of functionalized polymers based on indole has been accomplished through a catalyst-free C-N coupling reaction of indole derivatives with difluoro monomers. researchgate.net These examples underscore the growing interest and success in developing catalyst-free methodologies for modifying the indole core.

Metal-Catalyzed Halogenation and Annulation Routes

Transition metal catalysis remains a cornerstone for the synthesis of functionalized indoles, offering high efficiency and selectivity.

Palladium-catalyzed reactions are particularly prominent. For instance, a general procedure for the palladium-catalyzed annulation of substituted haloanilines with norbornadiene provides functionalized indolines, which can be subsequently converted to indoles. nih.gov Another palladium-catalyzed approach involves the Sonogashira coupling of 2-haloanilines with alkynes, followed by cyclization to form the indole ring. mdpi.com

Rhodium and ruthenium catalysts have also been employed. For example, a rhodium-catalyzed C-H annulation using a cleavable triazene (B1217601) directing group allows for the synthesis of unprotected indoles with a broad substrate scope and excellent regioselectivity. pkusz.edu.cn Similarly, ruthenium(II)-catalyzed photocatalytic synthesis of N-arylindoles has been reported. thieme-connect.com

Nickel-catalyzed alkyne annulation with anilines bearing removable directing groups provides a step-economical route to decorated indoles via a C-H/N-H activation strategy. rsc.org Copper-catalyzed tandem reactions have also been developed for the synthesis of indole-fused spiro compounds. nih.gov

The table below summarizes various metal-catalyzed approaches for indole synthesis.

| Metal Catalyst | Reaction Type | Key Features | Ref. |

| Palladium | Annulation of haloanilines with norbornadiene | Access to functionalized indolines and indoles. | nih.gov |

| Palladium | Sonogashira coupling and cyclization | Synthesis of indoles from 2-haloanilines and alkynes. | mdpi.com |

| Rhodium | C-H annulation with triazene directing group | Synthesis of unprotected indoles with high regioselectivity. | pkusz.edu.cn |

| Ruthenium | Photocatalytic synthesis of N-arylindoles | Utilizes light energy for the reaction. | thieme-connect.com |

| Nickel | Alkyne annulation with anilines | Step-economical synthesis via C-H/N-H activation. | rsc.org |

| Copper | Tandem alkyne indolylcupration | Synthesis of indole-fused spiro compounds. | nih.gov |

Copper-Mediated C-H Chlorination Strategies

Copper catalysis has been effectively employed for the regioselective C-H chlorination of indoles. While direct C-5 chlorination of an unsubstituted indole can be challenging to achieve with high selectivity, copper-mediated approaches often utilize directing groups to control the position of halogenation. For instance, a pyrimidine (B1678525) directing group at the N-1 position of indole has been shown to facilitate copper-catalyzed C-2 chlorination using para-toluenesulfonyl chloride (TsCl) as the chlorine source rsc.org. This reaction proceeds in the presence of a copper(II) acetate (B1210297) catalyst. Although this specific example targets the C-2 position, the principle of using a directing group in copper-mediated C-H activation could potentially be adapted for C-5 chlorination by selecting an appropriate directing group that favors functionalization at that position.

Palladium-Catalyzed C-H Halogenation

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in C-H halogenation has been extensively studied. Similar to copper-mediated strategies, palladium-catalyzed C-H halogenation often relies on directing groups to achieve high regioselectivity. For arylnitriles, the cyano group can act as a directing group to facilitate palladium-catalyzed ortho-halogenation (iodination, bromination, and chlorination) organic-chemistry.orgacs.org. While not directly applied to the C-5 position of indole in the provided literature, this methodology highlights the potential for directing group strategies in achieving site-selective C-H halogenation of heteroaromatic systems. The development of a suitable directing group for the indole nitrogen that could direct palladium to the C-5 position would be a key step in applying this strategy to the synthesis of 5-chloroindoles.

Electrochemical Annulations for 3-Iodoindole Formation

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. The electrochemical synthesis of 3-iodoindoles can be achieved through the annulation of o-alkynylanilines in the presence of an iodide salt researchgate.net. This sustainable approach avoids the use of external oxidants and bases, proceeding under mild conditions with good to excellent yields and broad functional group tolerance. The mechanism likely involves the electrochemical generation of an iodine radical or a related electrophilic iodine species that participates in the cyclization of the o-alkynylaniline to form the 3-iodoindole ring system.

Palladium/Copper-Catalyzed Electrophilic Cyclization to 3-Iodoindoles

A highly efficient two-step process for the synthesis of 3-iodoindoles involves a palladium/copper-catalyzed cross-coupling of N,N-dialkyl-o-iodoanilines with terminal alkynes, followed by an electrophilic cyclization bohrium.comnih.govacs.org. The initial Sonogashira coupling reaction forms an N,N-dialkyl-o-(1-alkynyl)aniline intermediate. Subsequent treatment with molecular iodine (I₂) in a solvent like dichloromethane initiates an electrophilic cyclization to afford the N-alkyl-3-iodoindole in excellent yields bohrium.comnih.govacs.org. This method is versatile, accommodating a wide range of substituents on the alkyne.

Derivatization from Pre-functionalized Indole Precursors

An alternative to direct C-H functionalization is the use of indole precursors that are already functionalized at specific positions. This approach allows for the stepwise introduction of different halogens.

Stepwise Introduction of Halogens at Specific Positions (e.g., C-5 and C-3)

The synthesis of this compound can be achieved through a stepwise halogenation strategy. This typically involves first obtaining 5-chloro-1H-indole and then introducing the iodine atom at the C-3 position.

Synthesis of 5-chloro-1H-indole: There are several methods to synthesize 5-chloro-1H-indole. One common approach involves the Fischer indole synthesis from 4-chlorophenylhydrazine. Another method is the halogen-halogen exchange reaction, where 5-bromoindole (B119039) is treated with cuprous chloride in a dipolar aprotic solvent like N-methyl-2-pyrrolidone to yield 5-chloroindole.

Iodination of 5-chloro-1H-indole: Once 5-chloro-1H-indole is obtained, the C-3 position can be selectively iodinated. The C-3 position of the indole ring is the most nucleophilic and readily undergoes electrophilic substitution. A variety of iodinating reagents can be used, such as iodine in the presence of a base, N-iodosuccinimide (NIS), or iodine monochloride (ICl). For example, treatment of 5-chloro-1H-indole with bis(pyridine)iodonium tetrafluoroborate in dichloromethane can yield this compound.

The following table summarizes a potential stepwise synthesis of this compound:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 4-chlorophenylhydrazine | Fischer indole synthesis with a suitable ketone or aldehyde (e.g., pyruvic acid followed by decarboxylation) | 5-chloro-1H-indole |

| 2 | 5-chloro-1H-indole | N-Iodosuccinimide (NIS) in a suitable solvent (e.g., acetonitrile) | This compound |

N-Protection and Deprotection Strategies in Halogenated Indole Synthesis

In many synthetic routes involving indoles, protection of the indole nitrogen is necessary to prevent undesired side reactions and to control regioselectivity. The choice of the protecting group is crucial as it must be stable under the reaction conditions for subsequent steps and easily removable without affecting other functional groups in the molecule.

Commonly used N-protecting groups for indoles include:

Tosyl (Ts): A robust protecting group, often removed with strong bases like sodium hydroxide.

tert-Butoxycarbonyl (Boc): Readily cleaved under acidic conditions.

Benzyl (Bn): Typically removed by hydrogenolysis.

The selection of a protecting group can influence the outcome of subsequent reactions. For example, in the synthesis of indole analogues of schweinfurthins, a tosyl group was used to protect the indole nitrogen during a Horner-Wadsworth-Emmons reaction nih.gov. In some cases, the protecting group can also act as a directing group.

Deprotection is the final step to reveal the N-H functionality of the indole ring. The conditions for deprotection must be carefully chosen to avoid decomposition of the halogenated indole product. For instance, N-Boc protected indoles can be deprotected using methods like treatment with 3-methoxypropylamine, which offers a milder alternative to acidic conditions researchgate.net.

The following table provides examples of common N-protecting groups and their deprotection methods relevant to halogenated indole synthesis:

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| p-Toluenesulfonyl | Ts | TsCl, base (e.g., NaH) | NaOH, refluxing alcohol nih.gov |

| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., DMAP) | TFA, HCl, or other acids researchgate.net |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEMCl, base (e.g., NaH) | TBAF or acidic conditions |

| Benzyl | Bn | BnBr, base (e.g., NaH) | H₂, Pd/C |

Reactivity and Advanced Functionalization of 5 Chloro 3 Iodo 1h Indole and Its Derivatives

Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 5-chloro-3-iodo-1H-indole, the greater reactivity of the C-I bond compared to the C-Cl bond typically allows for selective reactions at the 3-position.

The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons (like those in aryl halides) and sp-hybridized carbons of terminal alkynes. libretexts.orggold-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orggold-chemistry.orgwikipedia.org The reaction can be carried out under mild conditions, often at room temperature, making it suitable for complex molecule synthesis. wikipedia.orgwalisongo.ac.id

In the context of 3-iodoindoles, the Sonogashira coupling provides a direct route to 3-alkynylindoles, which are valuable intermediates in medicinal chemistry and materials science. researchgate.net The reaction conditions can be tailored to be copper-free to avoid the formation of alkyne dimers as a side product. acs.orgnih.gov The reactivity of the halide partner is a key factor, with iodides being more reactive than bromides or chlorides. wikipedia.org

Table 1: Sonogashira Coupling Reaction Parameters

| Parameter | Description | Common Examples |

|---|---|---|

| Palladium Catalyst | The primary catalyst for the cross-coupling cycle. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.orgwikipedia.org |

| Copper(I) Co-catalyst | Increases the reaction rate, allowing for milder conditions. wikipedia.org | CuI walisongo.ac.id |

| Base | Activates the terminal alkyne and neutralizes the hydrogen halide produced. | Triethylamine, Diethylamine jk-sci.com |

| Solvent | Provides the medium for the reaction. | Acetonitrile, THF, Ethyl Acetate (B1210297) jk-sci.com |

| Alkyne | The coupling partner that introduces the alkyne functionality. | Terminal alkynes researchgate.net |

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.comorganic-chemistry.org This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acid reagents. nih.gov The presence of a base is essential for the activation of the organoboron reagent. organic-chemistry.org

For haloindoles, the Suzuki coupling enables the introduction of aryl, heteroaryl, or vinyl groups at the halogenated position. The reaction typically proceeds with high regio- and stereoselectivity. nih.gov As with other cross-coupling reactions, the reactivity of the halide follows the order I > Br > Cl.

Table 2: Key Components of the Suzuki-Miyaura Coupling

| Component | Role in the Reaction | Typical Reagents |

|---|---|---|

| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. | Pd(PPh₃)₄, Pd(OAc)₂ nih.govnih.gov |

| Organoboron Reagent | The source of the organic group to be coupled. | Boronic acids (R-B(OH)₂), Boronic esters (R-B(OR)₂) youtube.com |

| Base | Activates the organoboron reagent for transmetalation. | Na₂CO₃, K₃PO₄, Cs₂CO₃ nih.gov |

| Solvent | Dissolves the reactants and facilitates the reaction. | Dioxane, DMF, Toluene (B28343) nih.govnih.gov |

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic electrophile, typically a halide or pseudohalide. wikipedia.orglibretexts.org A significant advantage of Stille coupling is the stability of organotin reagents to air and moisture. wikipedia.org This reaction is compatible with a wide array of functional groups. thermofisher.com

This method allows for the formation of C-C bonds by coupling the haloindole with various organostannanes, including those bearing alkyl, alkenyl, aryl, or alkynyl groups. sigmaaldrich.com The primary drawback of this reaction is the toxicity of the organotin compounds. wikipedia.orgorganic-chemistry.org

Table 3: Stille Coupling Reaction Overview

| Component | Function | Examples |

|---|---|---|

| Palladium Catalyst | The central metal in the catalytic cycle. | Pd(PPh₃)₄, Pd₂(dba)₃ libretexts.org |

| Organotin Reagent | The transmetalating agent that provides the organic moiety. | R-Sn(Alkyl)₃ sigmaaldrich.comwikipedia.org |

| Organic Electrophile | The substrate containing the leaving group. | Aryl iodides, bromides, triflates libretexts.org |

| Solvent | The reaction medium. | Toluene, THF, DMF |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes. It generally exhibits high trans selectivity. organic-chemistry.org

In the context of this compound, the Heck reaction can be used to introduce alkenyl groups at the 3-position. The reaction conditions can be optimized to favor the desired product and minimize side reactions.

Table 4: Components of the Heck Reaction

| Component | Role | Common Examples |

|---|---|---|

| Palladium Catalyst | Essential for the catalytic cycle. | Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Alkene | The coupling partner that provides the vinyl group. | Styrene, acrylates |

| Base | Neutralizes the hydrogen halide formed during the reaction. | Triethylamine, K₂CO₃ |

| Solvent | Provides the reaction medium. | DMF, Acetonitrile |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The choice of ligand is crucial for the success of the reaction. libretexts.org

This methodology can be applied to this compound to introduce a variety of primary and secondary amines at the halogenated positions, leading to the synthesis of aminoindoles. nih.govnih.gov The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org

Table 5: Buchwald-Hartwig Amination Reaction Components

| Component | Function | Examples |

|---|---|---|

| Palladium Precatalyst | The source of the active palladium(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ chemrxiv.org |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | BINAP, DPPF, XantPhos wikipedia.orgchemrxiv.org |

| Base | Deprotonates the amine and facilitates the formation of the palladium-amido complex. | NaOtBu, K₃PO₄, DBU chemrxiv.org |

| Amine | The nitrogen nucleophile. | Primary and secondary amines nih.gov |

Nucleophilic Substitution Reactions of Haloindoles

Nucleophilic aromatic substitution (SNA r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comopenstax.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgopenstax.org

In the case of haloindoles, direct nucleophilic substitution is less common than cross-coupling reactions because the indole (B1671886) ring itself is electron-rich. However, under certain conditions, particularly with activation of the indole ring or the use of highly reactive nucleophiles, substitution can occur. The introduction of a hydroxy group on the indole nitrogen, for instance, has been shown to facilitate nucleophilic substitution. core.ac.uk The reaction proceeds via an addition-elimination mechanism. youtube.com

C-H Functionalization at Unsubstituted Indole Positions

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful, atom-economical strategy for molecular diversification, bypassing the need for pre-functionalized starting materials. chim.it For this compound, the unsubstituted positions available for C-H functionalization are C2, C4, C6, and C7. Due to the inherent electronic properties of the indole ring, the C-H bonds of the pyrrole (B145914) moiety (C2) are generally more reactive than those of the benzene (B151609) core (C4, C6, C7). chim.it However, achieving site-selectivity, particularly among the C4-C7 positions, remains a significant challenge and often necessitates specialized catalytic systems and directing group strategies. nih.govnih.gov

Functionalization at C2: The C2 position is the next most nucleophilic site after C3. With the C3 position blocked by an iodine atom, this compound is primed for functionalization at C2. Transition-metal catalysis, particularly with rhodium(III), has been effectively employed for direct C-H alkylation at the C2 position of 3-substituted indoles using diazo compounds as the carbene source. mdpi.com These reactions typically proceed via the formation of a five-membered rhodacyclic intermediate following C2-H bond cleavage. mdpi.com

Functionalization at the Benzene Core (C4, C6, and C7): Accessing the less reactive C-H bonds on the carbocyclic portion of the indole nucleus is considerably more challenging. nih.gov Regioselective functionalization at these positions almost exclusively relies on directing group (DG) strategies, where a functional group, typically installed at the indole nitrogen (N1), coordinates to a transition metal catalyst and directs it to a specific C-H bond in its proximity. researchgate.netresearchgate.net

C4-Functionalization: The C4 position can be targeted using directing groups at either the N1 or C3 position. For instance, a formyl group at C3 can act as a directing group in palladium-catalyzed arylations with aryl iodides, leading to the formation of C4-arylated products. acs.org Similarly, palladium-catalyzed olefination of tryptophan derivatives has been achieved at the C4 position by employing a directing group on the amino acid moiety. nih.gov

C6 and C7-Functionalization: The C7 and C6 positions can be selectively functionalized by installing carefully chosen directing groups on the indole nitrogen. For example, a di-tert-butylphosphinoyl (P(O)tBu₂) group on the nitrogen can direct palladium and copper catalysts to achieve C7 and C6 arylation, respectively. nih.govresearchgate.net The choice of the metal catalyst is crucial for controlling the regioselectivity between these two positions. Further studies have shown that N-PtBu₂ groups can facilitate a wide range of C7-functionalizations, including olefination, acylation, and alkylation. nih.govresearchgate.net The bulkiness of the directing group is often a critical factor in achieving high C7-selectivity. researchgate.net Palladium-catalyzed C7-arylation has also been accomplished using a phosphinoyl directing group in combination with a pyridine-type ligand. acs.orgresearchgate.net

The table below summarizes directing group strategies for C-H functionalization at various positions of the indole ring, which are applicable to derivatives of this compound.

| Position | Reaction Type | Directing Group (DG) Location | Directing Group | Catalyst System (Typical) | Reference |

|---|---|---|---|---|---|

| C2 | Alkylation | (C3 is blocked) | None (Inherent Reactivity) | [CpRhCl₂]₂ / AgSbF₆ | mdpi.com |

| C4 | Arylation | C3 | -CHO | Pd(OAc)₂ | acs.org |

| C4 | Olefination | N1 | -TIPS | Pd(OAc)₂ / AgOAc | nih.gov |

| C6 | Arylation | N1 | -P(O)tBu₂ | Cu(OAc)₂ | nih.govresearchgate.net |

| C7 | Arylation | N1 | -P(O)tBu₂ | Pd(OAc)₂ | nih.govresearchgate.net |

| C7 | Amidation | N1 | -SO₂Py | [CpIrCl₂]₂ / AgSbF₆ | researchgate.net |

Strategies for Further Derivatization of Halogenated Indoles

The presence of two distinct halogen atoms—iodine at C3 and chlorine at C5—along with the acidic N-H proton, makes this compound a highly valuable substrate for further functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions, allowing for selective derivatization at the C3 position.

Palladium-Catalyzed Cross-Coupling Reactions at C3: The C3-iodo group is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. These reactions are cornerstones of modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C3-iodoindole with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C3 position. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the C3-iodoindole and a terminal alkyne. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org This method is invaluable for synthesizing 3-alkynylindoles.

Heck Coupling: The Heck reaction couples the 3-iodoindole with an alkene to form a new C-C bond, resulting in a C3-vinylindole derivative. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex in the presence of a base. nih.gov

Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the 3-iodoindole with a primary or secondary amine. wikipedia.orgrug.nl The reaction uses a palladium catalyst with specialized phosphine ligands and a base, providing access to 3-aminoindole derivatives. organic-chemistry.org

N-H Functionalization: The indole nitrogen possesses an acidic proton that can be readily removed by a base, allowing for functionalization. N-alkylation is a common modification, achieved by treating the indole with a base (e.g., NaH) followed by an alkylating agent (e.g., an alkyl halide). beilstein-journals.org This reaction provides access to a wide range of N-substituted indole derivatives, which can alter the molecule's steric and electronic properties and prevent its participation as a hydrogen-bond donor.

The table below provides a summary of common derivatization strategies for halogenated indoles, focusing on the versatile C3-iodo position.

| Reaction Name | Reactive Site | Coupling Partner | Bond Formed | Typical Catalyst / Reagents | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C3-I | R-B(OH)₂ | C-C (sp²-sp²) | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | wikipedia.orglibretexts.org |

| Sonogashira Coupling | C3-I | R-C≡C-H | C-C (sp²-sp) | Pd catalyst, Cu(I) co-catalyst, Base | wikipedia.orgorganic-chemistry.org |

| Heck Coupling | C3-I | Alkene | C-C (sp²-sp²) | Pd catalyst, Base | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | C3-I | R₂NH | C-N | Pd catalyst, Ligand, Base | wikipedia.orgrug.nl |

| N-Alkylation | N-H | R-X (Alkyl halide) | N-C | Base (e.g., NaH) | beilstein-journals.org |

Mechanistic Investigations in Halogenated Indole Chemistry

Reaction Mechanism Elucidation for Halogenation Processes

The introduction of halogen atoms onto the indole (B1671886) scaffold can be achieved through several mechanistic pathways, primarily dominated by electrophilic substitution and, more recently, by transition metal-mediated C-H activation.

The halogenation of indoles typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. byjus.comwikipedia.org The indole ring, particularly the pyrrole (B145914) moiety, is electron-rich and acts as a nucleophile, making it highly susceptible to attack by electrophiles. researchgate.net The reaction mechanism generally involves two main steps:

Attack of the Electrophile : The π-system of the indole ring attacks the electrophilic halogen species (e.g., I⁺ from N-Iodosuccinimide or I₂). This attack preferentially occurs at the C3 position, which is the most nucleophilic site due to stabilization of the resulting intermediate by the nitrogen atom's lone pair. researchgate.netquimicaorganica.org This step is typically the rate-determining step as it disrupts the aromaticity of the indole ring. masterorganicchemistry.com

Formation of the Wheland Intermediate : The attack leads to the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com The positive charge is delocalized over the ring, but the most stable resonance structure involves the nitrogen atom.

Rearomatization : A weak base in the reaction mixture removes a proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding the 3-haloindole product. masterorganicchemistry.com

Common iodinating agents like N-Iodosuccinimide (NIS) are often activated by acids. calibrechem.com For instance, trifluoroacetic acid or other Lewis acids can coordinate to the carbonyl oxygen of NIS, making the iodine atom more electrophilic and facilitating the attack by the indole ring. calibrechem.comacs.org In the case of molecular iodine (I₂), its electrophilicity is weaker but can be enhanced by activators or oxidants. acsgcipr.org

Table 1: Key Steps in Electrophilic Iodination of an Indole Ring

| Step | Description | Intermediate/Transition State |

| 1. Electrophile Generation | Activation of the iodinating agent (e.g., NIS) by an acid catalyst to form a more potent electrophile. | Activated NIS-acid complex |

| 2. Nucleophilic Attack | The electron-rich C3 position of the indole attacks the electrophilic iodine atom. | Wheland Intermediate (Arenium Ion) |

| 3. Deprotonation | A base removes the proton from the C3 position, restoring aromaticity. | 3-Iodoindole Product |

Metal-Mediated Catalytic Cycles in C-H Halogenation

Transition metal-catalyzed C-H halogenation has become a powerful strategy for the synthesis of organohalides, offering alternative selectivities compared to classical electrophilic substitution. sioc-journal.cn These reactions often employ catalysts based on palladium, rhodium, copper, or ruthenium. sioc-journal.cnrsc.orgbeilstein-journals.org The general mechanism for a directed C-H halogenation involves a catalytic cycle:

C-H Activation/Metallation : The catalyst coordinates to a directing group on the indole substrate. This brings the metal center in proximity to a specific C-H bond, which is then cleaved to form a metallacyclic intermediate. This step is often the turnover-limiting step.

Oxidation : The resulting metal complex is oxidized by a halogen source (e.g., a N-halosuccinimide or a copper(II) halide).

Reductive Elimination : The halogen atom is transferred to the indole ring, and the active catalyst is regenerated, completing the cycle.

This approach allows for the halogenation of positions that are less reactive towards electrophilic attack, such as C2, C4, or C7, by using appropriately positioned directing groups. nih.govnih.gov For example, a directing group on the indole nitrogen can facilitate metallation and subsequent halogenation at the C7 position. nih.gov

Understanding Regioselectivity and Stereoselectivity in Indole Functionalization

The functionalization of the indole ring is governed by regioselectivity—the preference for reaction at one position over another. The inherent electronic properties of indole dictate that electrophilic substitutions occur predominantly at the C3 position. researchgate.net However, this regioselectivity can be altered or controlled through various strategies:

Blocking the C3 Position : If the C3 position is already substituted, electrophilic attack may be redirected to the C2 position. researchgate.net

Directing Groups : As mentioned, installing a directing group on the indole nitrogen or at other positions can steer functionalization to otherwise inaccessible sites (C2, C4, C5, C6, C7) through chelation assistance in metal-catalyzed reactions. nih.govchemrxiv.orgnih.gov For instance, a removable pivaloyl group at C3 can direct arylation to the C4 position. nih.gov

Catalyst Control : In some metal-catalyzed reactions, the choice of catalyst and ligands can influence the site of functionalization. Different metal centers (e.g., Rh vs. Ir) can lead to exclusive formation of different regioisomers. researchgate.net

Stereoselectivity becomes relevant when functionalization creates a new stereocenter. While the halogenation of the planar indole ring itself does not typically create stereocenters, subsequent reactions or reactions on substituted indoles can be stereoselective. Enantioselective C-H functionalization of indoles has been achieved using chiral catalysts, which create a chiral environment around the reaction center and favor the formation of one enantiomer over the other. acs.org

Table 2: Factors Influencing Regioselectivity in Indole Halogenation

| Factor | Mechanism | Preferred Position | Example |

| Inherent Reactivity | Electrophilic Aromatic Substitution | C3 | Iodination with NIS/TFA |

| Steric Hindrance | Electrophilic Aromatic Substitution | C2 (if C3 is blocked) | Halogenation of 3-methylindole |

| Directing Groups | Metal-Catalyzed C-H Activation | C2, C4, C5, C6, or C7 | N-P(O)tBu₂ group directs arylation to C7 nih.gov |

| Catalyst Choice | Metal-Catalyzed C-H Activation | Varies (e.g., C2 vs. C3) | Rh(I) vs. Ir(III) catalysts can yield different isomers researchgate.net |

Mechanistic Pathways of Cross-Coupling Reactions Involving Haloindoles

Haloindoles like 5-chloro-3-iodo-1H-indole are valuable substrates for transition metal-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation. The iodine at the C3 position is particularly reactive in these processes.

The general palladium-catalyzed cross-coupling mechanism (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) proceeds through a well-established catalytic cycle: wikipedia.orgorganic-chemistry.org

Oxidative Addition : A low-valent palladium(0) complex reacts with the haloindole (R-X, where R is the indolyl group and X is iodo). The palladium inserts into the carbon-iodine bond, forming a Pd(II) complex. This is often the rate-determining step. libretexts.orgnih.gov

Transmetalation (for Suzuki/Sonogashira) : The second coupling partner, typically an organoboron compound (Suzuki) or a copper acetylide (Sonogashira), transfers its organic group to the palladium center, displacing the halide. libretexts.orgyoutube.com

Carbopalladation/Beta-Hydride Elimination (for Heck) : An alkene coordinates to the Pd(II) complex and inserts into the Pd-C bond. A subsequent β-hydride elimination forms the coupled product and a palladium-hydride species.

Amine Coordination/Deprotonation (for Buchwald-Hartwig) : An amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex. wikipedia.orglibretexts.org

Reductive Elimination : The two organic groups on the palladium complex are coupled together, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.orglibretexts.org

The reactivity of the C-X bond in the oxidative addition step is crucial and generally follows the trend I > Br > Cl. youtube.com This makes the C3-iodo group of this compound the primary site for cross-coupling, leaving the C5-chloro group intact for potential subsequent functionalization under more forcing conditions.

Table 3: Mechanistic Cycles of Common Cross-Coupling Reactions

| Reaction | Key Step after Oxidative Addition | Coupling Partner | Bond Formed |

| Suzuki Coupling | Transmetalation | Organoboron Reagent | C-C |

| Sonogashira Coupling | Transmetalation | Terminal Alkyne (via Cu-acetylide) | C-C (sp) |

| Heck Coupling | Carbopalladation / β-Hydride Elimination | Alkene | C-C (sp²) |

| Buchwald-Hartwig Amination | Amine Coordination / Deprotonation | Amine | C-N |

Solvent Effects and Reaction Condition Optimization on Mechanism and Selectivity

The outcome, rate, and selectivity of reactions involving halogenated indoles are highly dependent on the reaction conditions.

Solvent Effects : Solvents play a critical role by solvating reactants, intermediates, and transition states. In electrophilic halogenation, polar solvents can stabilize the charged Wheland intermediate, potentially increasing the reaction rate. However, in some metal-catalyzed processes, non-polar solvents like toluene (B28343) or dioxane are favored. libretexts.org The choice of solvent can also impact the solubility of reagents and catalysts, which is crucial for reaction efficiency. researchgate.net

Temperature : Higher temperatures can overcome activation barriers but may also lead to side reactions or decreased selectivity. Optimization is often required to find a balance between reaction rate and product purity.

Catalyst and Ligands : In metal-catalyzed reactions, the choice of the metal precursor and the ancillary ligands is paramount. Ligands modulate the steric and electronic properties of the metal center, influencing its reactivity and selectivity. For example, bulky, electron-rich phosphine (B1218219) ligands are commonly used in Buchwald-Hartwig and Suzuki couplings to promote the oxidative addition and reductive elimination steps. wikipedia.orglibretexts.org

Base : The choice of base is critical in many cross-coupling reactions. It is required to neutralize the acid produced during the reaction and, in cases like the Buchwald-Hartwig amination, to deprotonate the amine nucleophile. wikipedia.orglibretexts.org The strength and solubility of the base (e.g., K₂CO₃ vs. KOtBu) can significantly affect the reaction's success.

Optimization of these conditions is essential for developing efficient and selective synthetic protocols. For instance, in the halogenation of arenes, the reaction media can suppress the formation of oxidative side products. rsc.org Similarly, careful selection of the catalyst system and base allows for selective cross-coupling at the C-I bond of this compound without affecting the C-Cl bond.

Computational Approaches in the Study of this compound

The strategic placement of halogen atoms on an indole scaffold can profoundly influence the molecule's physicochemical properties and biological activity. The compound this compound, featuring both chlorine and iodine substituents, represents a compelling subject for computational analysis. In silico methods are indispensable for predicting its electronic characteristics, reactivity, conformational behavior, and potential as a biologically active agent. This article focuses solely on the computational methodologies applied to understand the multifaceted nature of this compound and related halogenated indoles.

Spectroscopic Elucidation of Halogenated Indole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of signals in both proton and carbon NMR spectra, the exact placement of the chloro and iodo substituents on the indole (B1671886) ring can be confirmed.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 5-chloro-3-iodo-1H-indole provides information about the number and environment of the protons in the molecule. The indole ring contains five protons: one on the nitrogen (H-1), one on the pyrrole (B145914) ring (H-2), and three on the benzene (B151609) ring (H-4, H-6, H-7).

The N-H proton (H-1) typically appears as a broad singlet in the downfield region (around 8.0-8.5 ppm), with its exact chemical shift being concentration and solvent-dependent. The proton at the C-2 position is adjacent to the iodine-substituted C-3 and typically resonates as a singlet. The protons on the benzene portion of the indole ring (H-4, H-6, and H-7) exhibit characteristic splitting patterns. H-4 appears as a doublet, H-6 as a doublet of doublets, and H-7 as a doublet, reflecting their coupling with neighboring protons. The presence of the electron-withdrawing chlorine at C-5 influences the chemical shifts of these aromatic protons.

Based on published data for related compounds, a predicted assignment for the ¹H NMR spectrum of this compound in a solvent like CDCl₃ is presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (N-H) | ~8.2 | broad singlet | - |

| H-2 | ~7.4 | singlet | - |

| H-4 | ~7.6 | doublet | ~2.0 |

| H-6 | ~7.1 | doublet of doublets | ~8.7, 2.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The indole skeleton has eight carbon atoms. The positions of the halogen substituents have a significant impact on the carbon chemical shifts. The carbon atom bonded to iodine (C-3) is expected to be significantly shifted upfield due to the heavy atom effect. Conversely, the carbon atom bonded to chlorine (C-5) will be downfield shifted.

The predicted chemical shifts for the carbon atoms of this compound are compiled in the table below, based on analyses of similar halogenated indoles.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~128 |

| C-3 | ~60 |

| C-3a | ~130 |

| C-4 | ~122 |

| C-5 | ~126 |

| C-6 | ~121 |

| C-7 | ~112 |

Heteronuclear NMR (e.g., ¹⁹F NMR for trifluoromethylated indoles)

While not directly applicable to this compound, heteronuclear NMR techniques are invaluable for other halogenated indoles. For instance, in the case of trifluoromethylated indoles, ¹⁹F NMR spectroscopy is a critical tool. The chemical shift of the fluorine signals and their coupling to nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) provide definitive evidence for the location and environment of the trifluoromethyl group on the indole scaffold. This technique underscores the versatility of NMR in characterizing a wide range of halogenated heterocyclic compounds.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion. For this compound (C₈H₅ClIN), the exact mass can be calculated and compared to the experimentally determined value, confirming the molecular formula. The presence of chlorine and iodine atoms creates a distinctive isotopic pattern in the mass spectrum. Chlorine has two common isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), which results in an M+2 peak with an intensity of about one-third of the molecular ion peak (M). Iodine is monoisotopic (¹²⁷I). This unique isotopic signature is a key identifier for compounds containing these halogens.

Table 3: Molecular Formula and Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₅ClIN |

| Molecular Weight (Monoisotopic) | 276.9152 |

The fragmentation pattern observed in the mass spectrum can also provide structural clues. Common fragmentation pathways for indoles include the loss of small molecules. For halogenated indoles, the loss of halogen atoms (Cl· or I·) or hydrogen halides (HCl or HI) are characteristic fragmentation processes that help in confirming the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to the N-H bond and the aromatic C-H and C=C bonds.

The N-H stretching vibration of the indole ring is typically observed as a sharp peak in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are found in the 1450-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations occur in the fingerprint region (below 1000 cm⁻¹) and can help confirm the presence of these halogens.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3450 | Sharp, medium intensity |

| Aromatic C-H Stretch | ~3100-3000 | Multiple weak to medium bands |

| Aromatic C=C Stretch | ~1600-1450 | Multiple medium to strong bands |

| C-Cl Stretch | ~800-600 | Medium to strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic heterocyclic compounds like indole and its derivatives, the UV-Vis spectrum provides significant insight into the electronic structure of the chromophore. The absorption of UV-Vis radiation by the indole ring system promotes electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state).

The electronic absorption spectrum of the parent indole molecule is characterized by two main absorption bands corresponding to π→π* transitions. nih.gov These transitions, labeled using Platt's notation, are the ¹Lₐ and ¹Lₑ bands. nih.gov The ¹Lₑ transition typically appears as a sharp, structured band at shorter wavelengths (around 260-270 nm), while the ¹Lₐ band is broader, less structured, and appears at longer wavelengths (around 280-290 nm). nih.gov The relative energy and intensity of these bands are sensitive to the polarity of the solvent and the nature and position of substituents on the indole ring. nih.govcore.ac.uk

Studies on various substituted indoles have demonstrated these effects. For instance, the introduction of a bromine atom at the 5-position, as in 5-bromoindole (B119039), results in a noticeable bathochromic shift of both the ¹Lₐ and ¹Lₑ absorption bands when compared to the unsubstituted indole. core.ac.uk This shift indicates that halogenation on the benzene ring portion of the indole nucleus alters the energy gap between the ground and excited states. The presence of a chloro group at the 5-position and an iodo group at the 3-position in this compound is expected to induce a similar, likely more complex, shift in the absorption maxima due to the combined electronic influences of both halogen atoms at different positions on the ring system. The iodine at the 3-position, being a large and polarizable atom, would further modulate the electronic transitions of the pyrrole moiety.

The following table summarizes the absorption maxima for indole and a related halogenated derivative to illustrate the typical effect of substitution.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes for Halogenated Indoles

The development of environmentally friendly and efficient methods for synthesizing halogenated indoles is a critical area of future research. organic-chemistry.orgnih.gov Traditional methods often rely on harsh reagents and produce significant waste, prompting the exploration of greener alternatives. nih.gov

A promising approach involves the use of oxone-halide systems, which generate reactive halogenating species in situ, thereby avoiding the need for stoichiometric halogenating agents and reducing toxic byproducts. organic-chemistry.orgacs.org Research has shown that electron-withdrawing groups on the indole's nitrogen can direct chlorination and bromination to the C2 position, while C3 halogenation can be achieved selectively regardless of the nitrogen-protecting group. organic-chemistry.org However, this method has not yet been successful for iodination. organic-chemistry.org Future work will likely focus on expanding this methodology to include iodination and fluorination, further broadening its applicability.

Another avenue of exploration is the use of milder preparation protocols, such as halogen-atom transfer (XAT)-mediated radical coupling processes. thieme-connect.com This method offers an alternative to the classical Fischer indole (B1671886) synthesis, which is often hampered by toxic reagents and harsh reaction conditions. thieme-connect.com The X-AT approach has shown compatibility with a range of functional groups, indicating its potential for broad application in the synthesis of complex indole derivatives. thieme-connect.com

Further research into one-pot, multi-component procedures catalyzed by transition metals like palladium also holds promise for the efficient and regiospecific synthesis of substituted indoles. organic-chemistry.org These methods, which can involve domino reactions like Sonogashira coupling followed by aminopalladation and reductive elimination, offer a streamlined approach to constructing complex indole scaffolds. organic-chemistry.org

Table 1: Comparison of Synthetic Strategies for Halogenated Indoles

| Method | Advantages | Current Limitations | Future Research Focus |

| Oxone-Halide System | Environmentally friendly, avoids stoichiometric halogenating agents, reduces toxic byproducts. organic-chemistry.orgacs.org | Unsuccessful for iodination and fluorination. organic-chemistry.org | Extending the method to include iodination and fluorination. |

| Halogen-Atom Transfer (XAT) | Milder conditions than classical methods, compatible with various functional groups. thieme-connect.com | Requires further exploration of substrate scope and reaction optimization. | Broadening the range of applicable starting materials and improving reaction efficiency. |

| Palladium-Catalyzed Multi-component Reactions | High efficiency and regiospecificity, one-pot synthesis. organic-chemistry.org | Catalyst cost and removal can be a concern. | Developing more cost-effective and recyclable catalyst systems. |

Advanced Regioselective and Chemoselective Functionalization Techniques

Achieving precise control over the position of functionalization on the indole ring is a long-standing challenge due to the presence of multiple reactive C-H bonds. acs.org Future research will focus on developing more sophisticated and versatile strategies for regioselective and chemoselective functionalization, particularly at the less reactive C4 to C7 positions of the benzene (B151609) core. acs.orgrsc.org

The use of directing groups (DGs) has emerged as a powerful tool for site-selective C-H functionalization. acs.orgnih.gov For instance, the installation of a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions using palladium and copper catalysts, respectively. nih.gov Similarly, an N-P(O)tBu2 group can facilitate C6 and C7 arylation. acs.org Future efforts will likely involve the design of novel, easily attachable and removable directing groups to expand the repertoire of accessible substitution patterns. acs.org

Transition-metal-free strategies are also gaining traction. acs.org Boron-mediated directed C-H hydroxylation, for example, allows for the synthesis of C7 and C4 hydroxylated indoles under mild conditions. acs.org Further investigation into such metal-free approaches is crucial for developing more sustainable and cost-effective functionalization methods.

Chemoselective functionalization, which involves selectively reacting one functional group in the presence of others, is another key area. An example is the asymmetric N-alkylation of indole derivatives via a Reissert-type reaction catalyzed by a chiral phosphoric acid, which selectively functionalizes the N-H bond. nih.gov Developing new catalytic systems that can distinguish between different C-H or C-halogen bonds on the same molecule will be a significant step forward.

Expansion of Applications in Complex Natural Product and Drug Discovery

The indole scaffold is a privileged motif in a vast number of natural products and pharmaceuticals. organic-chemistry.orgacs.orgnih.gov Halogenated indoles, including 5-chloro-3-iodo-1H-indole, are valuable intermediates in the synthesis of these complex molecules. mdpi.comgoogle.com Future research will undoubtedly focus on leveraging these building blocks for the discovery of new therapeutic agents and the total synthesis of intricate natural products. nih.gov

The introduction of halogens can significantly modulate the biological activity of indole derivatives. nih.govmdpi.com For example, halogenated monoterpenoid indole alkaloids (MIAs) have shown improved pharmaceutical properties. nih.gov The development of microbial platforms for the de novo biosynthesis of halogenated MIAs represents a promising avenue for producing novel analogs with therapeutic potential. nih.gov

In drug discovery, 5-chloro-indole derivatives have been investigated for their potential as anticancer agents, targeting pathways like EGFRT790M/BRAFV600E. mdpi.comnih.gov The synthesis of novel indole-based compounds and their evaluation as inhibitors of various biological targets, such as matrix metalloproteinase-9 (MMP-9) and HCV NS3-4A serine protease, will continue to be a major focus. nih.govnih.gov The versatility of the 3-iodo group in this compound allows for further functionalization through cross-coupling reactions, enabling the creation of diverse libraries of compounds for biological screening. researchgate.net

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Methods

A thorough understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and for optimizing existing ones. Future research will increasingly rely on a synergistic approach combining advanced spectroscopic techniques and computational chemistry to elucidate the intricate details of indole functionalization reactions. nih.govacs.org

For instance, computational studies using density-functional theory (DFT) have been employed to explore the reaction mechanisms of copper-catalyzed indole synthesis and to understand the regioselectivity of nucleophilic additions to indolynes. nih.govnih.gov These computational models can help to identify transition states and intermediates that are difficult to observe experimentally. nih.gov

Spectroscopic methods will also play a crucial role. In-situ monitoring of reactions using techniques like NMR and IR spectroscopy can provide real-time information about the formation of intermediates and byproducts. Combining experimental data with computational predictions will lead to more accurate and comprehensive mechanistic models. acs.org This deeper understanding will enable chemists to fine-tune reaction conditions to improve yields, selectivity, and sustainability.

Computational Design and Predictive Modeling for Novel Halogenated Indole Derivatives

The use of computational tools is set to revolutionize the design of novel halogenated indole derivatives with desired properties. nih.govnih.gov Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new compounds based on their molecular descriptors. nih.govnih.gov

For example, a GP-Tree-based QSAR model has been used to predict the anticancer activity of indole derivatives, identifying key descriptors such as topological polar surface area (TopoPSA) and electronic properties. nih.gov Such models can be used to virtually screen large libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Molecular docking studies are another powerful computational tool for drug design. tandfonline.comresearchgate.net By simulating the binding of indole derivatives to the active sites of target proteins, researchers can predict their inhibitory potential and design new molecules with improved binding affinity and selectivity. mdpi.com This in silico approach can significantly accelerate the drug discovery process by reducing the time and cost associated with traditional high-throughput screening. nih.gov The integration of computational predictions with experimental validation will be a key driver of innovation in the field of halogenated indoles. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 5-chloro-3-iodo-1H-indole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation of indole precursors. For example, iodination at the 3-position can be achieved via electrophilic substitution using iodine in the presence of a catalyst (e.g., I₂ in acetonitrile at 40°C yields 98% under optimized conditions) . Chlorination at the 5-position often employs N-chlorosuccinimide (NCS) in dichloromethane. Critical parameters include temperature control (40–80°C), solvent polarity, and catalyst loading. Monitoring via TLC and purification via column chromatography (e.g., 70:30 EtOAc:hexane) ensures product purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish this compound from its analogs?

- Methodological Answer : Key NMR features include:

- ¹H NMR : Aromatic protons at δ 7.6–7.9 ppm (deshielded due to electron-withdrawing halogens) and NH proton at δ ~10–12 ppm (broad singlet).

- ¹³C NMR : Iodine-induced deshielding at C3 (~135 ppm) and chlorine effects at C5 (~125 ppm).

- ¹⁹F NMR (if fluorinated analogs exist): Absence of signals confirms purity. Compare with literature data for 5-chloro-1-methyl-1H-indole (δ 33.1 ppm for NCH₃) .

Q. What chromatographic techniques are effective for purifying halogenated indoles?

- Methodological Answer : Use reverse-phase HPLC (C18 column) with acetonitrile/water gradients for high-purity isolation. For intermediates, flash chromatography with silica gel and EtOAc:hexane (3:7) resolves halogenated byproducts. Confirm purity via HPLC (>98%) and mass spectrometry (e.g., HRMS-ESI for [M+H]+ at m/z 277.49) .

Advanced Research Questions